molecular formula C9H7ClOS B6167790 6-chloro-7-methoxy-1-benzothiophene CAS No. 1427423-50-4

6-chloro-7-methoxy-1-benzothiophene

Cat. No. B6167790
CAS RN: 1427423-50-4
M. Wt: 198.7
InChI Key:
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Description

6-Chloro-7-methoxy-1-benzothiophene (6-CMBT) is a novel compound that has recently been studied for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. 6-CMBT has been found to have a unique combination of properties that make it a promising candidate for a variety of research and industrial applications.

Mechanism of Action

The mechanism of action of 6-chloro-7-methoxy-1-benzothiophene is not yet fully understood. However, it is believed that 6-chloro-7-methoxy-1-benzothiophene may act as an inhibitor of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. Additionally, 6-chloro-7-methoxy-1-benzothiophene may act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-7-methoxy-1-benzothiophene have not yet been fully elucidated. However, preliminary studies have suggested that 6-chloro-7-methoxy-1-benzothiophene may have anti-inflammatory and antifungal activity. Additionally, 6-chloro-7-methoxy-1-benzothiophene may have an inhibitory effect on the enzyme monoamine oxidase, which could potentially lead to the modulation of neurotransmitter levels in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-7-methoxy-1-benzothiophene in laboratory experiments include its low cost and its availability in a variety of forms. Additionally, 6-chloro-7-methoxy-1-benzothiophene is relatively stable and can be stored for long periods of time without degradation. The main limitation of 6-chloro-7-methoxy-1-benzothiophene is that its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain situations.

Future Directions

The potential future directions for 6-chloro-7-methoxy-1-benzothiophene include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. Additionally, further research into the synthesis of 6-chloro-7-methoxy-1-benzothiophene and its derivatives could lead to the development of more efficient and cost-effective methods of production. Finally, further research into the potential therapeutic applications of 6-chloro-7-methoxy-1-benzothiophene could lead to the development of novel drugs with improved efficacy and safety profiles.

Synthesis Methods

6-chloro-7-methoxy-1-benzothiophene can be synthesized using a variety of methods. The most common method involves the reaction of 4-chlorobenzaldehyde and 4-methoxybenzyl alcohol in the presence of anhydrous potassium carbonate and sodium borohydride. This reaction proceeds in a three-step process, which involves the formation of an aldehyde, the formation of a thiophene, and the formation of 6-chloro-7-methoxy-1-benzothiophene. Other methods of synthesis include the use of palladium catalysts, Suzuki-Miyaura coupling, and microwave-assisted synthesis.

Scientific Research Applications

6-chloro-7-methoxy-1-benzothiophene has been studied for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. In synthetic organic chemistry, 6-chloro-7-methoxy-1-benzothiophene has been used as a building block for the synthesis of a variety of other compounds, such as heterocycles and polymers. In medicinal chemistry, 6-chloro-7-methoxy-1-benzothiophene has been studied for its potential as an anti-inflammatory agent, an antifungal agent, and an inhibitor of the enzyme monoamine oxidase.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-7-methoxy-1-benzothiophene involves the introduction of a chlorine atom and a methoxy group onto a benzothiophene ring.", "Starting Materials": [ "Benzothiophene", "Chlorine gas", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Diethyl ether" ], "Reaction": [ "Benzothiophene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce a chlorine atom onto the benzothiophene ring.", "The resulting 6-chlorobenzothiophene is then reacted with sodium methoxide in methanol to introduce a methoxy group at the 7-position of the benzothiophene ring.", "The reaction mixture is then neutralized with hydrochloric acid and the product is extracted with diethyl ether.", "The organic layer is dried over sodium sulfate and the solvent is removed under reduced pressure to yield 6-chloro-7-methoxy-1-benzothiophene as a yellow solid." ] }

CAS RN

1427423-50-4

Product Name

6-chloro-7-methoxy-1-benzothiophene

Molecular Formula

C9H7ClOS

Molecular Weight

198.7

Purity

95

Origin of Product

United States

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